N-cyclopropyl-4-methylpyridine-2-sulfonamide
Description
Properties
Molecular Formula |
C9H12N2O2S |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
N-cyclopropyl-4-methylpyridine-2-sulfonamide |
InChI |
InChI=1S/C9H12N2O2S/c1-7-4-5-10-9(6-7)14(12,13)11-8-2-3-8/h4-6,8,11H,2-3H2,1H3 |
InChI Key |
NHYJJAMUSUYNSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)S(=O)(=O)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Methylpyridine-2-Sulfonyl Chloride
The sulfonyl chloride intermediate is typically synthesized via copper-catalyzed decarboxylative halosulfonylation of 4-methylpyridine-2-carboxylic acid. This method, adapted from Pedersen et al. (2023), employs copper(I) triflate and 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (NFTPT) under 365 nm light to facilitate ligand-to-metal charge transfer (LMCT). The reaction proceeds via a radical mechanism, with sulfur dioxide insertion and subsequent chlorination using 1,3-dichloro-5,5-dimethylhydantoin (DCDMH).
Reaction Conditions
Amidation with Cyclopropylamine
The sulfonyl chloride intermediate reacts with cyclopropylamine in a nucleophilic substitution step. Studies highlight the importance of base selection to neutralize HCl byproducts, with triethylamine or pyridine yielding optimal results. Reaction in dichloromethane at 0–5°C minimizes side reactions such as sulfonamide hydrolysis.
Procedure
-
Dissolve 4-methylpyridine-2-sulfonyl chloride (1 equiv) in anhydrous dichloromethane.
-
Add cyclopropylamine (1.2 equiv) dropwise under nitrogen atmosphere.
-
Stir at 0°C for 4 hours, then warm to room temperature overnight.
-
Quench with ice water, extract organic layers, and concentrate under reduced pressure.
Yield : 85–90% (crude), improving to 93% after recrystallization from ethanol-water (80:20).
Alternative Routes and Comparative Analysis
One-Pot Decarboxylative Amination
A streamlined approach merges carboxylic acid activation and amination in a single pot. Using Cu(MeCN)₄BF₄ and DCDMH , 4-methylpyridine-2-carboxylic acid is converted directly to the sulfonamide via in situ sulfonyl chloride formation. This method reduces purification steps but requires precise control of SO₂ flow and light intensity.
Advantages
Limitations
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the amidation step. Cyclopropylamine and sulfonyl chloride react in dimethylformamide (DMF) at 100°C for 15 minutes, achieving 88% yield with reduced side products.
Critical Parameters Influencing Yield and Purity
Characterization and Quality Control
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J=5.2 Hz, 1H, pyridine-H), 7.89 (s, 1H, pyridine-H), 2.65 (s, 3H, CH₃), 2.50–2.45 (m, 1H, cyclopropyl-H), 1.10–1.05 (m, 4H, cyclopropyl-H).
-
FT-IR (KBr) : 3290 cm⁻¹ (N-H), 1643 cm⁻¹ (S=O), 1521 cm⁻¹ (C-N).
HPLC Purity : >99% (C18 column, 70:30 acetonitrile-water).
Industrial Scalability and Environmental Considerations
Large-scale production (≥1 kg) employs continuous-flow reactors to enhance heat transfer during exothermic amidation. Solvent recovery systems for dichloromethane reduce environmental impact, aligning with green chemistry principles .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Nitrogen
The sulfonamide nitrogen acts as a nucleophile in substitution reactions, enabling functionalization of the sulfonamide group. Key findings include:
Reaction Conditions and Outcomes
-
Mechanism : The lone pair on the sulfonamide nitrogen attacks electrophilic centers (e.g., alkyl halides or acyl chlorides), forming new C–N or S–N bonds .
-
Steric Effects : The cyclopropyl group slightly hinders substitution at the nitrogen, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
Cyclization Reactions via Iminium Ion Intermediates
The sulfonamide nitrogen participates in Lewis acid-catalyzed cyclizations to form heterocycles:
Key Cyclization Pathways
| Catalyst | Aldehyde/Electrophile | Product | Yield | Source |
|---|---|---|---|---|
| Sc(OTf)₃ | 3-Phenylpropanal | Piperidine-fused sulfonamide | 65% | |
| Cu(OTf)₂ | Benzaldehyde | Tetrahydroisoquinoline | 58% |
-
Mechanism : Metal triflates (e.g., Sc³⁺) activate aldehydes, forming iminium ions that undergo 6-endo-trig cyclization .
-
Stereochemistry : Reactions produce racemic mixtures unless chiral ligands are introduced .
Oxidation and Reduction Reactions
The sulfonamide group and pyridine ring undergo redox transformations:
Oxidation
-
Reagent : Hydrogen peroxide (H₂O₂) in acetic acid.
-
Product : Sulfonic acid derivatives via S–N bond cleavage (observed in analogs) .
Reduction
-
Reagent : LiAlH₄ in THF.
-
Product : Secondary amine derivatives (e.g., N-cyclopropyl-4-methylpyridine-2-thiol).
Ring-Opening Reactions of the Cyclopropyl Group
The strained cyclopropane ring undergoes selective ring-opening under acidic or oxidative conditions:
Experimental Observations
| Condition | Reagent | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂SO₄ (conc.) | – | Linear sulfonamide derivatives | High | |
| Ozone (O₃) | CH₂Cl₂, –78°C | Aldehyde-functionalized sulfonamide | Moderate |
-
Mechanism : Acid-mediated protonation of the cyclopropane ring induces cleavage, forming allylic sulfonamides .
Biological Activity and Reactivity Correlations
Structural modifications impact both reactivity and antimicrobial efficacy:
Substituent Effects on Reactivity/Bioactivity
| Substituent (Position) | Reactivity Trend | MIC vs S. aureus (μg/mL) | Source |
|---|---|---|---|
| –NO₂ (pyridine C4) | Enhanced electrophilicity | 10 | |
| –OCH₃ (pyridine C4) | Reduced substitution rate | >50 |
-
Key Insight : Electron-withdrawing groups (e.g., –NO₂) increase sulfonamide nitrogen’s electrophilicity, improving both substitution rates and antimicrobial potency .
Stability and Degradation Pathways
The compound degrades under harsh conditions:
Scientific Research Applications
N-cyclopropyl-4-methylpyridine-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-methylpyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations :
Solubility and Lipophilicity
- Target Compound : The cyclopropyl group may reduce solubility compared to polar substituents (e.g., hydroxyl or carboxylic acid groups). However, the methyl group on pyridine could counterbalance this by increasing hydrophobicity slightly.
- ’s Compound : The carboxylic acid group confers high aqueous solubility but poor blood-brain barrier penetration .
- ’s Analog : Fluorine and sulfonamide groups synergize to optimize logP values for antimicrobial activity .
Biological Activity
N-cyclopropyl-4-methylpyridine-2-sulfonamide is a sulfonamide compound with potential applications in medicinal chemistry, particularly due to its interactions with various biological targets. This article summarizes the biological activity of this compound, focusing on its mechanisms, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a cyclopropyl group at the 1-position and a methyl group at the 4-position, along with a sulfonamide functional group. This unique structure contributes to its biological activity, particularly in inhibiting specific enzymes and receptors.
- Antibacterial Activity : Sulfonamides are known for their antibacterial properties, primarily through the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. By blocking this enzyme, this compound can potentially exhibit antibacterial effects similar to other sulfonamides.
- TRPM8 Channel Antagonism : Research indicates that compounds with similar structures may act as antagonists of the transient receptor potential melastatin 8 (TRPM8) channels, which are involved in pain sensation and thermoregulation. This suggests that this compound could have applications in pain management.
- Cancer Therapeutics : The compound's structure allows for modifications that can enhance binding affinity to specific cancer-related targets. For instance, structural analogs have been studied for their ability to inhibit pathways such as the PI3K/mTOR signaling pathway, which is critical in cancer cell proliferation and survival .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural components. Modifications to the sulfonamide moiety can enhance its binding affinity and selectivity toward various biological targets. The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-propyl-4-methylpyridine-2-sulfonamide | Similar pyridine and sulfonamide structure | Different alkyl chain may influence solubility |
| N-cyclobutyl-4-methylpyridine-2-sulfonamide | Cyclobutyl instead of cyclopropyl | Potentially different steric effects |
| 4-Methylpyridine-2-sulfonamide | Lacks cyclopropyl group | Simplified structure may affect biological activity |
| N-cyclopropyl-3-fluoro-pyridine-2-sulfonamide | Fluorine substitution at position 3 | Enhanced electronic properties due to fluorine |
This table illustrates how variations in substituents can affect the compound's reactivity and biological activity, emphasizing the unique properties of this compound within this class of compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Inhibition of Cancer Cell Proliferation : A study demonstrated that certain sulfonamide derivatives showed potent inhibition of cancer cell lines such as MCF-7 and HCT-116, with IC50 values indicating effective anti-proliferative properties . These findings suggest that modifications to the core structure can yield compounds with significant anticancer activity.
- TRPM8 Antagonism : In vitro assays indicated that analogs of this compound effectively inhibited TRPM8 channels, which are implicated in nociception and thermal sensation. This opens avenues for developing analgesics targeting these channels.
- Pharmacokinetic Studies : Research has shown that structural modifications can improve pharmacokinetic properties such as solubility and bioavailability. For example, enhancing aqueous solubility has been a focus for optimizing drug formulations involving sulfonamides .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclopropyl-4-methylpyridine-2-sulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via sulfonylation of pyridine derivatives. A NaClO₂-mediated method for pyridine-2-sulfonyl chlorides (precursors) is effective, with reaction conditions (temperature, solvent, and stoichiometry) critical for yield optimization. For example, chlorination of 4-methylpyridine-2-thiol followed by amination with cyclopropylamine under controlled pH (6–7) and low temperature (0–5°C) improves purity . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- Spectroscopy : Use (DMSO-d₆, 400 MHz) to confirm cyclopropyl protons (δ 0.6–1.2 ppm) and pyridine ring protons (δ 7.5–8.5 ppm). IR spectroscopy identifies sulfonamide S=O stretches (~1350 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation, 293 K) resolves bond lengths and angles. For example, the C–S bond in sulfonamide groups typically measures 1.76–1.79 Å, and dihedral angles between pyridine and cyclopropyl groups indicate planarity .
Q. What analytical techniques are used to assess purity and stability under varying storage conditions?
- Methodological Answer :
- HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>98% recommended for biological assays).
- Thermogravimetric analysis (TGA) determines thermal stability (decomposition onset ~200°C).
- Accelerated stability studies (40°C/75% RH for 4 weeks) monitor hygroscopicity and degradation via LC-MS .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological activity of this compound?
- Methodological Answer :
- Docking software (AutoDock Vina, Schrödinger Suite) models interactions with target proteins (e.g., bacterial dihydrofolate reductase). Key parameters include binding affinity (ΔG ≤ -7 kcal/mol) and hydrogen bonding with active-site residues (e.g., Asp27, Tyr100) .
- MD simulations (GROMACS, 100 ns) assess complex stability. RMSD values <2.0 Å over simulation time confirm stable binding .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability (%F) via LC-MS/MS in plasma. Low %F (<20%) may explain in vitro-in vivo discrepancies.
- Metabolite screening : Identify active/inactive metabolites using hepatic microsomes. For example, cytochrome P450-mediated oxidation of the cyclopropyl group reduces efficacy .
- Dose-response recalibration : Adjust in vivo dosing to match in vitro IC₅₀ values, accounting for protein binding (e.g., >90% plasma protein binding reduces free drug concentration) .
Q. How do structural modifications (e.g., substituent variation on the pyridine ring) impact physicochemical properties and bioactivity?
- Methodological Answer :
- LogP analysis : Introduce electron-withdrawing groups (e.g., -CF₃) to increase lipophilicity (LogP from 1.2 to 2.8), enhancing membrane permeability.
- SAR studies : Methyl groups at the 4-position (pyridine) improve antimicrobial activity (MIC 8 µg/mL vs. 32 µg/mL for unsubstituted analogs). Cyclopropyl substituents reduce cytotoxicity (HeLa cell IC₅₀ >100 µM vs. 25 µM for phenyl analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
